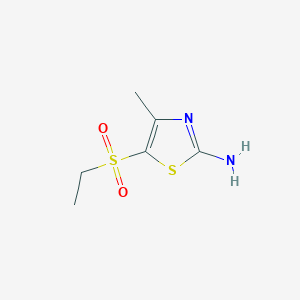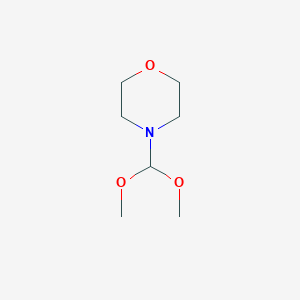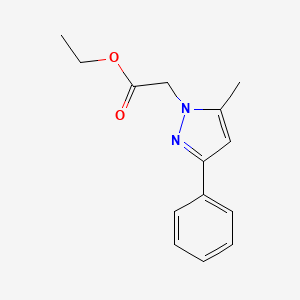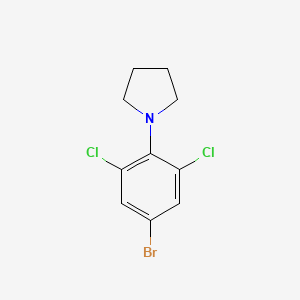
5-(Ethylsulfonyl)-4-methylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-4-methylthiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with an ethylsulfonyl group at the 5-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-methylthiazol-2-amine typically involves the reaction of 4-methylthiazol-2-amine with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine group by the ethylsulfonyl group.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of solvents like ethanol and water can also make the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Reaktionstypen
5-(Ethylsulfonyl)-4-methylthiazol-2-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Ethylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Der Thiazolring kann unter bestimmten Bedingungen reduziert werden, um Thiazolidinderivate zu ergeben.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um eine Vielzahl von Derivaten zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonderivate, Thiazolidinderivate und verschiedene substituierte Thiazole, abhängig von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfonyl)-4-methylthiazol-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Die Verbindung hat Potenzial als bioaktives Molekül bei der Entwicklung neuer Arzneimittel.
Medizin: Es wird auf seine potenzielle Verwendung als antimikrobielles und Antikrebsmittel untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Ethylsulfonyl)-4-methylthiazol-2-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen bioaktiven Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und dem biologischen System, in dem es eingesetzt wird, variieren .
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfonyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(Ethylsulfonyl)-2-methoxyanilin: Eine weitere Verbindung mit einer Ethylsulfonylgruppe, jedoch mit unterschiedlichen Substitutionsmustern.
Benzoxazolderivate: Diese Verbindungen enthalten ebenfalls heterozyklische Ringe und haben ähnliche biologische Aktivitäten.
Thiazolderivate: Verbindungen mit Thiazolringen, die eine Reihe von biologischen Aktivitäten zeigen, darunter antimikrobielle und Antikrebs-Eigenschaften
Einzigartigkeit
5-(Ethylsulfonyl)-4-methylthiazol-2-amin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus einer Ethylsulfonylgruppe und einem Thiazolring macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C6H10N2O2S2 |
|---|---|
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
5-ethylsulfonyl-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2O2S2/c1-3-12(9,10)5-4(2)8-6(7)11-5/h3H2,1-2H3,(H2,7,8) |
InChI-Schlüssel |
ZUQXQHPDFJGHIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11781153.png)




![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)





![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)
